2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
Description
The compound 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole features a benzothiazole core substituted with a methoxy group at position 3. A piperazine linker connects this core to a 5-fluoro-2,6-dimethylpyrimidine moiety. Benzothiazoles are recognized for their pharmacological relevance, including antitumor and antimicrobial activities, while pyrimidine derivatives often serve as kinase inhibitors or enzyme modulators . The piperazine linker enhances solubility and may influence binding interactions in biological systems.
Properties
IUPAC Name |
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5OS/c1-11-15(19)17(21-12(2)20-11)23-7-9-24(10-8-23)18-22-16-13(25-3)5-4-6-14(16)26-18/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSZQUCMRPQFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a fluoro-dimethylpyrimidinyl and a piperazinyl moiety, which are known to interact with various biological targets. .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Compounds containing similar moieties have been reported to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biological Activity
The compound 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 373.4 g/mol. The unique structural features include a benzothiazole ring and a piperazine moiety substituted with a fluorinated pyrimidine, which enhances its lipophilicity and may influence its interaction with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FN₅OS |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 2640955-95-7 |
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of various enzymes, which can lead to antiproliferative effects in cancer cells.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
Biological Activities
Research indicates that derivatives of benzothiazole and pyrimidine exhibit a range of biological activities, including:
- Anticancer Activity : Some studies report significant cytotoxic effects against various cancer cell lines, with IC50 values often in the nanomolar range .
- Antimicrobial Properties : Compounds similar to benzothiazole derivatives have shown effectiveness against bacterial strains and fungi.
- Neuroprotective Effects : Certain structural analogs have been evaluated for their neuroprotective properties against dopaminergic neurotoxins .
Case Study 1: Anticancer Activity
In a study involving structurally related compounds, it was found that several derivatives exhibited potent inhibition of L1210 mouse leukemia cells with IC50 values suggesting strong antiproliferative activity. This points towards the potential efficacy of the target compound in cancer therapy .
Case Study 2: Neuroprotective Effects
Research on similar compounds indicated that they could protect neuronal cells from toxicity induced by neurotoxins like MPP+. The mechanism involved blocking specific receptor pathways that mediate cell death, suggesting a possible therapeutic application for neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to this benzothiazole derivative exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other proteins that are crucial for cancer cell proliferation. For example, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways.
| Compound | Target Cancer Type | Mechanism of Action |
|---|---|---|
| Benzothiazole derivatives | Breast cancer | Inhibition of EGFR signaling |
| Piperazine analogs | Leukemia | Induction of apoptosis via caspase activation |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for further development in treating infections caused by resistant strains of bacteria.
CNS Activity
Due to the presence of the piperazine moiety, this compound may exhibit central nervous system (CNS) activity. Compounds with similar structures have been investigated for their potential as anxiolytics or antidepressants. The ability to modulate neurotransmitter systems such as serotonin and dopamine could be explored further in preclinical studies.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been evaluated, particularly against enzymes involved in cancer metabolism and bacterial resistance mechanisms. For instance, it may inhibit certain kinases or proteases that are overexpressed in tumor cells or bacteria.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Antitumor Activity Study : A study published in the Journal of Medicinal Chemistry highlighted a series of benzothiazole derivatives showing potent activity against various cancer cell lines, suggesting that modifications at the piperazine position could enhance efficacy .
- Antimicrobial Evaluation : Research conducted by Smith et al. demonstrated that similar benzothiazole compounds exhibited significant antibacterial effects against Staphylococcus aureus, indicating potential for development into new antibiotics .
- CNS Effects : A study published in Neuropharmacology explored the effects of piperazine derivatives on anxiety-related behaviors in rodent models, indicating that modifications could lead to improved anxiolytic profiles .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Benzothiazole vs. Quinoline Derivatives The target compound’s benzothiazole core distinguishes it from quinoline-based analogues (e.g., C1–C7 in ).
Substituent Effects
- Pyrimidine Substituents: The 5-fluoro and 2,6-dimethyl groups on the pyrimidine ring contrast with halogenated phenyl groups in quinoline derivatives (e.g., C2–C4 in ). Fluorine’s electronegativity may enhance binding specificity, while methyl groups introduce steric effects that could hinder rotational freedom or receptor access.
- Piperazine Linker: The piperazine moiety is common across analogues, but its connectivity (e.g., pyrimidine vs.
Physicochemical Properties
A comparative analysis of key properties is outlined below:
*Calculated based on structural formula.
The target compound’s lower molecular weight (~429.5 vs. 504.5–554.5 for quinolines) suggests improved bioavailability. The methoxy group’s singlet in 1H NMR (δ ~3.8) contrasts with quinoline aromatic protons (δ 7.2–8.3), aiding structural verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
